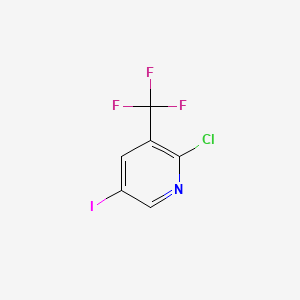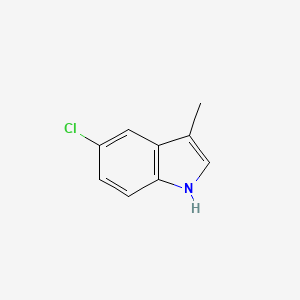
5-chloro-3-methyl-1H-indole
Übersicht
Beschreibung
5-Chloro-3-methyl-1H-indole is a solid compound . It has a molecular weight of 165.62 . The IUPAC name for this compound is 5-chloro-3-methyl-1H-indole .
Molecular Structure Analysis
The InChI code for 5-chloro-3-methyl-1H-indole is1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1H-indole is a solid compound . The compound should be stored in a refrigerator . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
5-Chloro-3-methyl-1H-indole derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs .
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. Research has shown that chlorinated indoles, such as 5-chloro-3-methyl-1H-indole, can be effective against a range of microbial pathogens, offering a pathway for the development of new antibiotics .
Tuberculosis Therapy
Specific derivatives of 5-chloro-3-methyl-1H-indole have demonstrated potent growth inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a potential application in antitubercular drugs .
Neurodegenerative Disorders
Indoles, including 5-chloro-3-methyl-1H-indole, are being explored for their neuroprotective effects. They may offer therapeutic benefits in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease by modulating neurotransmitter systems .
Plant Growth Regulation
Indole derivatives play a significant role in plant biology as growth regulators. 5-Chloro-3-methyl-1H-indole could be used to study the biosynthesis of plant hormones and their role in plant development and stress responses .
Material Science
5-Chloro-3-methyl-1H-indole has been employed in the synthesis of redox-active films. These films have applications in electronic devices, serving as conductive materials with potential uses in sensors and batteries .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 5-chloro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Wirkmechanismus
Target of Action
The primary targets of 5-chloro-3-methyl-1H-indole It is known that indole derivatives, which include 5-chloro-3-methyl-1h-indole, bind with high affinity to multiple receptors . This suggests that 5-chloro-3-methyl-1H-indole may interact with a variety of biological targets.
Mode of Action
The exact mode of action of 5-chloro-3-methyl-1H-indole Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 5-chloro-3-methyl-1H-indole Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Pharmacokinetics
The ADME properties of 5-chloro-3-methyl-1H-indole One source suggests that similar compounds have high gi absorption , which could suggest good bioavailability for 5-chloro-3-methyl-1H-indole.
Result of Action
The molecular and cellular effects of 5-chloro-3-methyl-1H-indole Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 5-chloro-3-methyl-1H-indole may have a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBJGCQVFUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452050 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1H-indole | |
CAS RN |
71095-42-6 | |
| Record name | 5-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



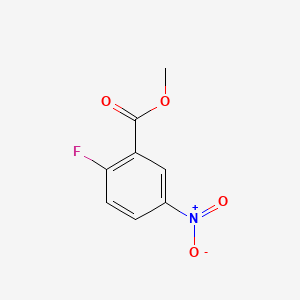
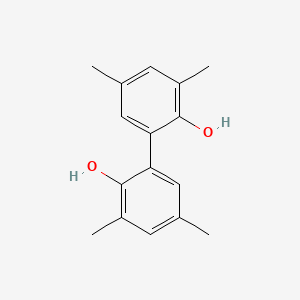




![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)




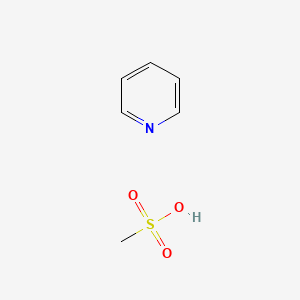
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)
